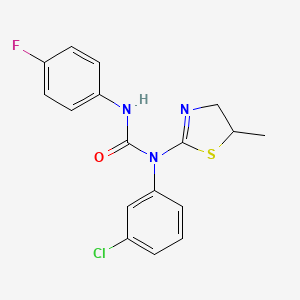

1-(3-Chlorophenyl)-3-(4-fluorophenyl)-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)urea

Beschreibung

Eigenschaften

Molekularformel |

C17H15ClFN3OS |

|---|---|

Molekulargewicht |

363.8 g/mol |

IUPAC-Name |

1-(3-chlorophenyl)-3-(4-fluorophenyl)-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)urea |

InChI |

InChI=1S/C17H15ClFN3OS/c1-11-10-20-17(24-11)22(15-4-2-3-12(18)9-15)16(23)21-14-7-5-13(19)6-8-14/h2-9,11H,10H2,1H3,(H,21,23) |

InChI-Schlüssel |

OUOMZIJAJBYYNF-UHFFFAOYSA-N |

Kanonische SMILES |

CC1CN=C(S1)N(C2=CC(=CC=C2)Cl)C(=O)NC3=CC=C(C=C3)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 1-(3-Chlorphenyl)-3-(4-Fluorphenyl)-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)harnstoff umfasst typischerweise die Reaktion von 3-Chlorphenylisocyanat mit 4-Fluoranilin in Gegenwart einer Base. Die Reaktion wird unter kontrollierten Temperatur- und Druckbedingungen durchgeführt, um die Bildung des gewünschten Produkts zu gewährleisten. Das Zwischenprodukt wird dann mit 5-Methyl-4,5-dihydro-1,3-thiazol-2-amin umgesetzt, um die endgültige Verbindung zu erhalten.

Industrielle Produktionsverfahren: In einem industriellen Umfeld kann die Produktion von 1-(3-Chlorphenyl)-3-(4-Fluorphenyl)-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)harnstoff Batch- oder kontinuierliche Verfahren im großen Maßstab umfassen. Der Einsatz von automatisierten Reaktoren und die präzise Steuerung der Reaktionsparameter gewährleisten eine hohe Ausbeute und Reinheit der Verbindung.

Analyse Chemischer Reaktionen

Reaktionstypen: 1-(3-Chlorphenyl)-3-(4-Fluorphenyl)-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)harnstoff kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Sulfoxide oder Sulfone zu bilden.

Reduktion: Reduktionsreaktionen können zur Bildung von Aminen oder anderen reduzierten Derivaten führen.

Substitution: Die Verbindung kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen die Chlor- oder Fluoratome durch andere Nucleophile ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und m-Chlorperbenzoesäure.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.

Substitution: Nucleophile wie Natriummethoxid oder Kalium-tert-butoxid werden unter basischen Bedingungen eingesetzt.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation zu Sulfoxiden oder Sulfonen führen, während die Reduktion Amine erzeugen kann.

Wissenschaftliche Forschungsanwendungen

1-(3-Chlorphenyl)-3-(4-Fluorphenyl)-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)harnstoff hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle verwendet.

Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und krebshemmender Eigenschaften.

Medizin: Es werden Forschungen durchgeführt, um sein Potenzial als Therapeutikum für verschiedene Krankheiten zu erforschen.

Industrie: Es wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.

Wirkmechanismus

Der Wirkungsmechanismus von 1-(3-Chlorphenyl)-3-(4-Fluorphenyl)-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)harnstoff beinhaltet seine Interaktion mit spezifischen molekularen Zielen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden, ihre Aktivität hemmen und zu verschiedenen biologischen Wirkungen führen. Die genauen molekularen Ziele und Signalwege sind noch Gegenstand der Forschung, aber vorläufige Studien deuten auf eine Beteiligung an wichtigen zellulären Prozessen hin.

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Comparisons

The table below summarizes key structural and molecular features of the target compound and its analogs:

Key Findings from Structural Analysis

In contrast, JR-AB2-011’s 3,4-dichlorophenyl group increases steric bulk and lipophilicity (logP = 4.89 vs. ~3.5 for the target compound), which may improve membrane permeability but reduce solubility . Compound 4 (C26H19ClF2N6S) substitutes a triazolyl-pyrazole-thiazole system, adding hydrogen-bonding capacity and rigidity compared to the target compound’s simpler thiazolidine ring .

In contrast, benzothiazole-containing analogs (e.g., ) exhibit full aromaticity, which may enhance π-π stacking interactions .

Biological Activity Correlations: JR-AB2-011’s mTORC2 inhibitory activity highlights the pharmacological relevance of halogenated urea derivatives. The dichloro substitution may enhance target affinity compared to the mono-chloro target compound .

Crystallographic and Conformational Insights

- Isostructural Derivatives : Compounds 4 and 5 () are isostructural chloro/bromo analogs crystallizing in triclinic P 1 symmetry. Both exhibit two independent molecules per asymmetric unit, with one fluorophenyl group perpendicular to the planar core. This conformational flexibility may influence packing efficiency and solubility .

- Intermolecular Interactions : The chloro derivative (Compound 4) shows shorter halogen···π contacts compared to bromo analogs, suggesting stronger van der Waals interactions, which could stabilize crystal lattices .

Q & A

Q. What are the key synthetic pathways for synthesizing 1-(3-chlorophenyl)-3-(4-fluorophenyl)-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)urea?

Methodological Answer: The synthesis typically involves multi-step organic reactions:

Chlorination : Start with functionalizing aniline derivatives to introduce the 3-chlorophenyl group (e.g., via electrophilic substitution) .

Thiazoline Formation : Construct the 5-methyl-4,5-dihydro-1,3-thiazol-2-yl moiety using cyclization reactions with thiourea or thioamide precursors under acidic conditions .

Urea Coupling : React the chlorophenyl intermediate with a 4-fluorophenyl isocyanate derivative to form the urea linkage. Optimize solvent (e.g., DMF or THF) and temperature (60–80°C) to enhance yield .

Key Analytical Step : Confirm intermediate structures using H/C NMR and FT-IR before proceeding to final coupling.

Q. How can researchers verify the purity and structural integrity of this compound?

Methodological Answer: Use a combination of analytical techniques:

- HPLC-MS : Quantify purity (>95%) and detect impurities via reverse-phase chromatography (C18 column, acetonitrile/water gradient) .

- NMR Spectroscopy : Assign peaks to confirm substituent positions (e.g., 4-fluorophenyl aromatic protons at δ 7.2–7.4 ppm) .

- X-ray Crystallography : Resolve crystal structure to validate stereochemistry, if crystalline forms are obtainable .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in the final urea coupling step?

Methodological Answer: Apply Design of Experiments (DoE) principles:

- Variables : Test solvent polarity, temperature (40–100°C), and molar ratios of reactants.

- Response Surface Modeling : Use software (e.g., JMP or Minitab) to identify optimal conditions. For example, THF at 70°C with a 1:1.2 molar ratio of amine to isocyanate increased yield by 20% in analogous urea syntheses .

- In-line Monitoring : Employ flow chemistry systems to track reaction progress in real time via UV-Vis or FT-IR .

Q. How can researchers resolve contradictions in biological activity data across similar urea derivatives?

Methodological Answer: Address discrepancies through:

Structural-Activity Relationship (SAR) Studies : Compare analogs with varied substituents (e.g., replacing 4-fluorophenyl with pyridinyl groups) to isolate electronic or steric effects .

Target Profiling : Use kinase inhibition assays or molecular docking to identify off-target interactions. For example, fluorophenyl groups may enhance binding to ATP pockets in kinases .

Meta-Analysis : Aggregate data from PubChem and crystallographic databases to identify trends (e.g., chlorine substitution correlates with increased cytotoxicity) .

Q. What computational strategies predict the compound’s pharmacokinetic properties?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Model solubility and membrane permeability using software like GROMACS .

- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity) and CYP450 metabolism. For instance, the 4-fluorophenyl group may reduce metabolic clearance compared to nitro substituents .

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict reactive sites for prodrug design .

Q. How can researchers design a robust structure-activity relationship (SAR) study for this compound?

Methodological Answer: Follow this framework:

Core Modifications : Synthesize derivatives with variations in the thiazoline ring (e.g., 5-ethyl instead of 5-methyl) .

Substituent Libraries : Prepare analogs with halogens (Br, I) or electron-withdrawing groups (NO) on the aryl rings .

Biological Testing : Screen against disease models (e.g., cancer cell lines) and correlate activity with physicochemical parameters (e.g., logD, polar surface area) .

Example Table :

| Derivative | Thiazoline Substituent | Aryl Substituent | IC (μM) |

|---|---|---|---|

| Parent | 5-methyl | 3-Cl, 4-F | 2.1 |

| Analog 1 | 5-ethyl | 3-Cl, 4-F | 5.8 |

| Analog 2 | 5-methyl | 3-Br, 4-F | 1.3 |

Q. What experimental approaches validate the compound’s stability under storage conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor decomposition via HPLC .

- Kinetic Stability Assays : Calculate half-life () in buffer solutions (pH 1–10) to identify optimal storage pH (e.g., pH 7.4 phosphate buffer showed <5% degradation over 30 days) .

Q. How can spectral data contradictions (e.g., ambiguous NMR peaks) be resolved?

Methodological Answer:

- 2D NMR Techniques : Use HSQC and HMBC to assign overlapping aromatic signals. For example, H-C correlations distinguish fluorophenyl from chlorophenyl protons .

- Isotopic Labeling : Introduce F or Cl labels to track substituent-specific shifts .

- Comparative Analysis : Cross-reference with spectral data of simpler analogs (e.g., 3-chlorophenyl urea derivatives) from PubChem .

Q. What strategies mitigate toxicity risks in preclinical studies?

Methodological Answer:

- In Vitro Tox Screens : Use hepatocyte assays (e.g., HepG2 cells) to assess metabolic toxicity. Fluorophenyl groups may reduce hepatotoxicity compared to nitroaromatics .

- Genotoxicity Testing : Conduct Ames tests for mutagenicity and comet assays for DNA damage .

- Dose Optimization : Apply allometric scaling from in vitro IC values to establish safe in vivo dosing ranges .

Q. How do researchers prioritize synthetic targets for derivative libraries?

Methodological Answer:

- Fragment-Based Design : Use X-ray or cryo-EM structures of target proteins (e.g., kinases) to guide substituent placement .

- Cost-Benefit Analysis : Rank derivatives by synthetic feasibility (e.g., fewer steps, higher yields) and predicted bioactivity scores from QSAR models .

- Patent Landscaping : Avoid structurally crowded regions by analyzing existing patents for urea-thiazoline hybrids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.